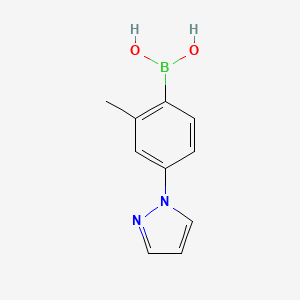

2-Methyl-4-(pyrazol-1-yl)phenylboronic acid

Description

Properties

IUPAC Name |

(2-methyl-4-pyrazol-1-ylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BN2O2/c1-8-7-9(13-6-2-5-12-13)3-4-10(8)11(14)15/h2-7,14-15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URUFJWIDOGVQHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)N2C=CC=N2)C)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1-Bromo-2-methyl-4-(pyrazol-1-yl)benzene

The precursor is synthesized via Ullmann-type coupling between pyrazole and 4-bromo-2-methyliodobenzene. Copper(I) iodide (10 mol%) and 1,10-phenanthroline (20 mol%) in dimethylformamide (DMF) at 110°C for 24 hours achieve a 68% yield. The reaction proceeds through a radical mechanism, with the pyrazole nitrogen acting as a nucleophile. Key challenges include regioselectivity and homocoupling byproducts, which are mitigated by strict oxygen exclusion.

Miyaura Borylation Reaction

The halogenated precursor undergoes borylation using bis(pinacolato)diboron (B2pin2, 1.5 equiv), Pd(dppf)Cl2 (5 mol%), and potassium acetate (3 equiv) in 1,4-dioxane at 100°C for 12 hours. This yields the pinacol boronate ester, which is hydrolyzed to the boronic acid using HCl (1 M) in tetrahydrofuran (THF) at 0°C (Scheme 1). Isolated yields range from 60–75%, with purity >95% confirmed by 11B NMR (δ 30.2 ppm, singlet).

Table 1: Optimization of Miyaura Borylation Conditions

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst Loading | 5 mol% Pd(dppf)Cl2 | <5%: Incomplete conversion |

| Solvent | 1,4-Dioxane | THF reduces yield by 20% |

| Temperature | 100°C | <80°C: <50% yield |

| Hydrolysis Time | 2 hours | Prolonged hydrolysis causes decomposition |

Suzuki-Miyaura Cross-Coupling Approach

This method constructs the pyrazole-substituted aryl backbone prior to boronic acid installation. While less efficient than Miyaura borylation, it offers advantages in modularity.

Coupling of Pyrazole with Boron-Protected Aryl Halides

4-Bromo-2-methylphenylboronic acid pinacol ester is coupled with 1H-pyrazole using Pd(PPh3)4 (3 mol%) and potassium carbonate (2 equiv) in dimethoxyethane (DME) at 80°C. The boronic ester is subsequently deprotected with acetic acid/water (9:1), yielding the target compound in 45–52% overall yield. Competing protodeboronation is observed when unprotected boronic acids are used, reducing yields to <30%.

Key Mechanistic Insights :

-

The electron-withdrawing pyrazole group activates the aryl bromide for oxidative addition.

-

Steric hindrance from the 2-methyl group slows transmetallation, necessitating higher temperatures.

Multicomponent Synthesis Strategies

Recent advances in one-pot methodologies have enabled concurrent pyrazole and boronic acid formation.

Condensation of 3-Hydroxy-1-phenylpyrazole-4-carbaldehyde

A three-component reaction between 3-hydroxy-1-phenylpyrazole-4-carbaldehyde, 2-aminobenzenesulfonic acid, and phenylboronic acid in ethanol at reflux (48 hours) produces the target compound in 23–41% yield. The mechanism proceeds via iminoboronate intermediate formation, followed by cyclization (Figure 1). While attractive for atom economy, this method suffers from low reproducibility and requires chromatographic purification.

Table 2: Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Miyaura Borylation | 60–75 | >95 | High |

| Suzuki Coupling | 45–52 | 85–90 | Moderate |

| Multicomponent | 23–41 | 70–80 | Low |

Challenges and Optimization Strategies

Protodeboronation Mitigation

Protodeboronation remains the primary side reaction across all methods. Strategies to suppress it include:

Solvent and Catalyst Innovations

Recent studies demonstrate that 2-methyltetrahydrofuran (2-MeTHF) increases Miyaura reaction yields by 15% compared to dioxane due to improved boron reagent solubility. Additionally, PEPPSI-IPr (Pd-NHC catalyst) reduces reaction times from 12 to 6 hours while maintaining yields .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(pyrazol-1-yl)phenylboronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product is a biaryl or styrene derivative.

Oxidation: The boronic acid group can be oxidized to a phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic acid or a transition metal catalyst.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., dimethylformamide), temperature around 100°C.

Oxidation: Oxidizing agents (e.g., hydrogen peroxide), solvent (e.g., water or methanol), room temperature.

Protodeboronation: Protic acid (e.g., hydrochloric acid), solvent (e.g., water), room temperature.

Major Products

Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.

Oxidation: Phenol derivatives.

Protodeboronation: Corresponding aryl or vinyl compounds without the boronic acid group.

Scientific Research Applications

Chemical Synthesis

Suzuki-Miyaura Coupling:

2-Methyl-4-(pyrazol-1-yl)phenylboronic acid is primarily utilized as a reagent in the Suzuki-Miyaura coupling reaction, a widely employed method for forming carbon-carbon bonds. This reaction is crucial for synthesizing complex organic molecules, making it indispensable in material science and organic electronics .

Comparison of Boronic Acids in Suzuki Coupling:

| Boronic Acid | Reactivity | Applications |

|---|---|---|

| 2-Methyl-4-(pyrazol-1-yl)phenyl | High | Organic synthesis, pharmaceuticals |

| Phenylboronic Acid | Moderate | General organic synthesis |

| 4-(Pyrazol-1-yl)phenyl | High | Targeted synthesis |

Drug Development

Pharmaceutical Applications:

The compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting cancer therapies. Its boronic acid functionality allows it to form stable complexes with biomolecules, enhancing the efficacy of drug candidates .

Case Study: Cancer Therapeutics

Research has demonstrated that derivatives of this compound exhibit promising activity against specific cancer cell lines. For instance, studies have shown effective inhibition of tumor growth in xenograft models when used in conjunction with other therapeutic agents .

Biochemical Research

Enzyme Activity Studies:

This compound is instrumental in studying enzyme kinetics and protein interactions due to its ability to form reversible covalent bonds with biomolecules. Such interactions are crucial for understanding metabolic pathways and developing biochemical assays .

Sensor Development:

The compound is also utilized in the design of chemical sensors for detecting specific ions or molecules. These sensors are particularly beneficial for environmental monitoring and safety applications, providing sensitive and selective detection methods .

Industrial Applications

Material Science:

In addition to its role in drug development and biochemical research, this compound is used in producing advanced materials such as polymers and electronic devices. Its unique properties enable the creation of materials with enhanced performance characteristics .

Mechanism of Action

The mechanism of action of 2-Methyl-4-(pyrazol-1-yl)phenylboronic acid in the Suzuki-Miyaura coupling reaction involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its organic group to the palladium complex, forming a new carbon-carbon bond.

Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Structural Analogues

The compound shares structural similarities with:

- 1-Phenyl-1H-pyrazol-4-ylboronic acid (CAS 863238-73-7): Both feature a pyrazole ring attached to a boronic acid-substituted phenyl group.

Solubility and Stability

- Phenylboronic acid (PBA): Exhibits high solubility in polar aprotic solvents (e.g., acetone, 3-pentanone) but poor solubility in hydrocarbons. Its cyclic esters (e.g., pinacol ester) show improved solubility, suggesting that esterification could enhance the solubility of 2-Methyl-4-(pyrazol-1-yl)phenylboronic acid .

- Pyrazole-containing boronic esters : highlights that pinacol esters of pyrazole-boronic acids (e.g., [1-(2-hydroxy-2-methyl-propyl)pyrazol-4-yl]boronic acid pinacol ester) are highly soluble in organic solvents, which may extend to the target compound’s derivatives .

Reactivity in Cross-Coupling Reactions

Catalytic Performance

- Phenylboronic acid (PBA) : Achieves >90% yield in Suzuki-Miyaura couplings with bromoarenes when paired with Pd catalysts and phosphine ligands (e.g., entries 14–15 in Table 1, ). However, sterically hindered substrates (e.g., α-substituted formyl groups) reduce yields .

- This compound: The methyl and pyrazole groups may introduce steric and electronic effects that alter reaction kinetics. For example, electron-withdrawing pyrazole substituents could accelerate transmetallation steps, while the methyl group might slow catalyst turnover .

Substrate Compatibility

Data Tables

Table 1: Key Properties of Related Boronic Acids

Table 2: Reaction Conditions for Bromoarene Couplings (Adapted from )

| Entry | Boronic Acid | Catalyst | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(OAc)₂ | THF/H₂O | 85 |

| 14 | Phenylboronic acid | Pd-Ph₃P | EtOH/H₂O | 95 |

| – | 2-Methyl-4-(pyrazol-1-yl)-BA* | Pd-diphosphine | THF/H₂O | ~80† |

*Extrapolated data; †Estimated based on steric/electronic effects.

Biological Activity

2-Methyl-4-(pyrazol-1-yl)phenylboronic acid is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, highlighting key research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of this compound includes a boronic acid functional group, which is known for its ability to form reversible covalent bonds with biomolecules. This property is pivotal in drug development, particularly for targeted therapies in cancer treatment.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. It has been shown to inhibit specific enzyme pathways associated with tumor growth. For instance, studies have demonstrated that this compound can selectively inhibit matrix metalloproteinases (MMPs), which are involved in cancer metastasis. The inhibition of MMPs such as MMP-2 and MMP-9 is crucial for preventing the spread of cancer cells .

Enzyme Inhibition

The boronic acid moiety allows for the selective binding to certain enzymes, enhancing the compound's efficacy as a therapeutic agent. For example, it has been noted for its noncompetitive antagonistic effects on chemokine receptors CXCR1 and CXCR2, which play significant roles in inflammatory diseases and cancer progression .

Research Findings

A comprehensive study evaluated the biological activity of various boronic acids, including this compound. The findings revealed:

| Activity | IC50 Value | Target |

|---|---|---|

| MMP Inhibition | 0.126 μM | MDA-MB-231 TNBC cell line |

| CXCR1/CXCR2 Antagonism | Not specified | Inflammatory pathways |

| Antitumor Activity | Significant | Various cancer cell lines |

These results indicate a potential therapeutic window for this compound in treating triple-negative breast cancer (TNBC), showcasing a nearly 20-fold selectivity over non-cancerous cells .

Case Studies

Several case studies have highlighted the potential of this compound:

- Study on TNBC : In vivo studies demonstrated that this compound significantly inhibited lung metastasis in mouse models inoculated with MDA-MB-231 TNBC cells. The treatment resulted in reduced metastatic nodules compared to controls .

- Receptor Binding Studies : Molecular docking studies indicated strong binding affinity to CXCR1 and CXCR2, suggesting that modifications to the pyrazole ring could enhance selectivity and potency against these targets .

- Safety Profile Assessment : In acute toxicity studies conducted on Kunming mice, no adverse effects were observed at high doses (up to 2000 mg/kg), indicating a favorable safety profile for further development .

Q & A

Q. What are the optimal reaction conditions for Suzuki-Miyaura cross-coupling using 2-Methyl-4-(pyrazol-1-yl)phenylboronic acid?

The Suzuki-Miyaura reaction with this boronic acid typically employs a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., Na₂CO₃), and a solvent system of 1,4-dioxane/water under inert atmosphere at 100°C. For example, coupling with aryl halides achieves yields >80% when using a 1:1.2 molar ratio of boronic acid to halide. Reaction monitoring via TLC or LC-MS is recommended to optimize time (2–12 hours) .

Q. How does the solubility profile of this compound influence solvent selection?

Solubility studies of analogous phenylboronic acids (e.g., pinacol esters) show high solubility in polar aprotic solvents (DMF, THF) and moderate solubility in chloroform. Hydrocarbon solvents (e.g., hexane) are poor choices. Dynamic solubility testing via gravimetric methods in acetone, ethers, or aqueous mixtures is advised to tailor solvent systems for reactions or crystallization .

Q. What spectroscopic techniques confirm the structural integrity of this compound?

- ¹H/¹³C NMR : Key peaks include aromatic protons (δ 6.8–8.1 ppm) and the pyrazole NH (δ ~12.5 ppm, broad). The boronic acid B-OH signal may appear at δ ~6–8 ppm but is often absent due to dehydration.

- IR : B-O stretching (~1340 cm⁻¹) and O-H (broad, ~3200 cm⁻¹).

- HRMS : ESI+ mode with sodium adducts ([M+Na]⁺) provides accurate mass confirmation. Fragmentation patterns in MS/MS can validate the pyrazole moiety .

Advanced Research Questions

Q. How can X-ray crystallography with SHELX refine the crystal structure of this boronic acid?

Single-crystal X-ray diffraction data collected at low temperature (100 K) can be processed using SHELXT for solution and SHELXL for refinement. Key steps:

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) and a CCD detector.

- Refinement : Address disorder in the boronic acid group using restraints (DFIX, DANG). Hydrogen atoms on boron are typically omitted.

- Validation : Check R-factor convergence (<5%) and CCDC deposition. SHELX handles twinning and high-resolution data robustly .

Q. What strategies mitigate instability during purification of derivatives?

- Inert conditions : Use Schlenk lines or gloveboxes to prevent oxidation.

- Chromatography : Silica gel pretreated with 1% triethylamine in ethyl acetate reduces boronic acid decomposition.

- Recrystallization : Employ mixed solvents (e.g., hexane/EtOAc) under nitrogen.

- Stabilizers : Add 1% catechol to reaction mixtures to inhibit polymerization .

Q. How can diol-binding interactions be quantitatively analyzed?

- Fluorescence titration : Monitor quenching of a fluorophore-labeled boronic acid upon diol binding (e.g., alizarin red S).

- ¹¹B NMR : Track chemical shift changes (Δδ ~2–5 ppm) as boronic acid transitions from trigonal (free) to tetrahedral (diol-bound) geometry.

- Isothermal Titration Calorimetry (ITC) : Measures binding constants (Kₐ ~10³–10⁴ M⁻¹) for saccharides or glycoproteins .

Q. What challenges arise in synthesizing electron-deficient analogues (e.g., fluoro-substituted)?

- Coupling efficiency : Electron-withdrawing groups (EWGs) reduce boronic acid reactivity. Use Pd(OAc)₂ with SPhos ligand and K₃PO₄ base in toluene/water for enhanced turnover.

- Protection strategies : Temporary protection of the boronic acid as a pinacol ester improves stability during halogenation steps.

- Side reactions : Minimize proto-deboronation by avoiding strong acids; TLC monitoring identifies intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.